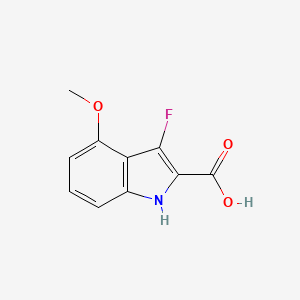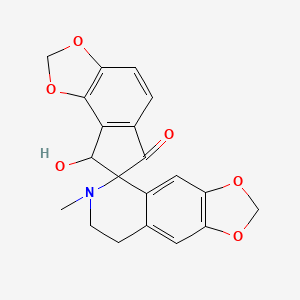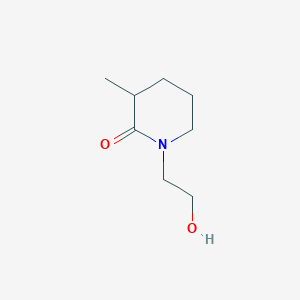
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is a chemical compound with a piperidine ring structure, substituted with a hydroxyethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one typically involves the reaction of 3-methylpiperidin-2-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-3-methylpiperidin-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-3-methylpiperidin-2-ol.
Substitution: Formation of 1-(2-chloroethyl)-3-methylpiperidin-2-one or 1-(2-aminoethyl)-3-methylpiperidin-2-one.
科学的研究の応用
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpiperidin-2-one: Lacks the hydroxyethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-4-methylpiperidin-2-one: The position of the methyl group is different, leading to variations in its chemical behavior.
Uniqueness
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
89240-96-0 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-6-10)8(7)11/h7,10H,2-6H2,1H3 |
InChIキー |
SHXLJNAEBDAKRI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


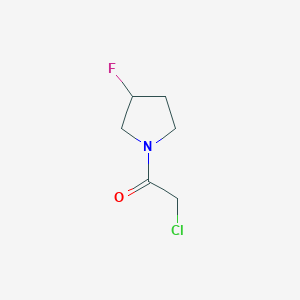
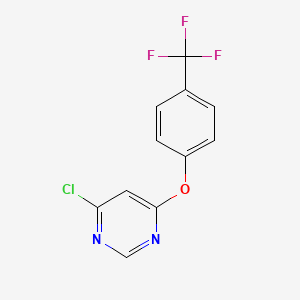
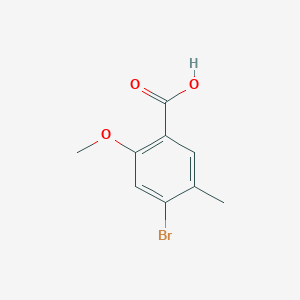
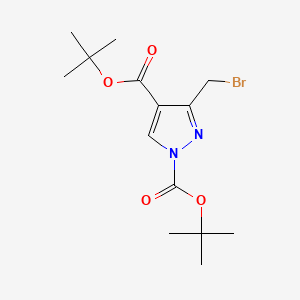

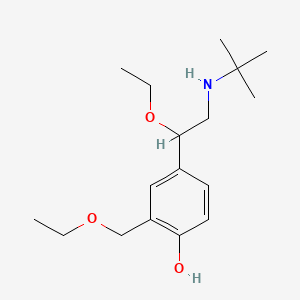
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
